molecular formula C13H11NO3 B6367459 2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine CAS No. 1261895-55-9

2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine

Cat. No.: B6367459
CAS No.: 1261895-55-9
M. Wt: 229.23 g/mol
InChI Key: GONMPMRXRJOXOO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine is a chemical compound with the molecular formula C13H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the second position and a methoxycarbonylphenyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine typically involves the reaction of 2-hydroxypyridine with 3-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then heated to a specific temperature, often around 100-150°C, to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to form a hydroxymethyl group.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(3-methoxycarbonylphenyl)pyridine.

    Reduction: Formation of 2-hydroxy-4-(3-hydroxymethylphenyl)pyridine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(3-carboxyphenyl)pyridine
  • 2-Hydroxy-4-(3-methylphenyl)pyridine
  • 2-Hydroxy-4-(3-nitrophenyl)pyridine

Uniqueness

2-Hydroxy-4-(3-methoxycarbonylphenyl)pyridine is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-14-12(15)8-10/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMPMRXRJOXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682921
Record name Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-55-9
Record name Methyl 3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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